molecular formula C8H8N2O4 B052320 2-(Methylamino)-3-nitrobenzoic acid CAS No. 124341-38-4

2-(Methylamino)-3-nitrobenzoic acid

Cat. No. B052320
Key on ui cas rn: 124341-38-4
M. Wt: 196.16 g/mol
InChI Key: XVZUJCYLGIJDPE-UHFFFAOYSA-N
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Patent
US08093247B2

Procedure details

A mixture of 2-methylamino-3-nitro-benzoic acid and 10% Pd/C (300 mg) in EtOAc (5 mL) and EtOH (5 mL) was stirred in an atmosphere of hydrogen over night. The mixture was filtered though a pad of Celite and the filter cake was washed with EtOAc. The filtrate was concentrated under reduced pressure to provide 3-amino-2-methylamino-benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[H][H]>CCOC(C)=O.CCO.[Pd]>[NH2:12][C:11]1[C:3]([NH:2][CH3:1])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered though a pad of Celite
WASH
Type
WASH
Details
the filter cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)O)C=CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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